1-Chloro-2-(chloromethyl)-3-methylbutane

Catalog No.
S13817020
CAS No.
M.F
C6H12Cl2
M. Wt
155.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-(chloromethyl)-3-methylbutane

Product Name

1-Chloro-2-(chloromethyl)-3-methylbutane

IUPAC Name

1-chloro-2-(chloromethyl)-3-methylbutane

Molecular Formula

C6H12Cl2

Molecular Weight

155.06 g/mol

InChI

InChI=1S/C6H12Cl2/c1-5(2)6(3-7)4-8/h5-6H,3-4H2,1-2H3

InChI Key

BMNKUOHKCDZNSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCl)CCl

1-Chloro-2-(chloromethyl)-3-methylbutane is an organic compound classified as an alkyl halide. Its molecular formula is C6H12Cl2C_6H_{12}Cl_2, and it features a butane backbone with two chlorine substituents: one at the first carbon and another at the second carbon. This compound is characterized by its potential reactivity due to the presence of chloromethyl and chloro groups, which can participate in various

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols. This reaction typically occurs under basic conditions where the nucleophile attacks the carbon atom bonded to the chlorine atom.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base may lead to the removal of hydrogen chloride, resulting in the formation of an alkene.
  • Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride. This transformation changes the compound's structure and reactivity profile.

Several methods exist for synthesizing 1-chloro-2-(chloromethyl)-3-methylbutane:

  • Chloromethylation: One common approach involves the chloromethylation of 3-methylbutane using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. This method allows for the introduction of chloromethyl groups onto the butane backbone.
  • Alkylation Reactions: Another method could involve alkylation reactions where appropriate alkyl halides are reacted under controlled conditions to yield the desired compound.

1-Chloro-2-(chloromethyl)-3-methylbutane serves as an important intermediate in organic synthesis. It is utilized in:

  • Pharmaceutical Chemistry: As a precursor for synthesizing various pharmaceutical compounds due to its reactive halogen atoms.
  • Material Science: In the production of polymers and resins where specific properties are required.
  • Organic Synthesis: As a building block for more complex organic molecules in research laboratories.

Interaction studies involving 1-chloro-2-(chloromethyl)-3-methylbutane focus on its reactivity with nucleophiles and electrophiles. The chlorinated groups are known to react with nucleophilic sites on biomolecules, potentially leading to significant biological effects. Such interactions raise concerns regarding its safety and potential toxicity, necessitating further investigation into its environmental impact and biological interactions.

Several compounds share structural similarities with 1-chloro-2-(chloromethyl)-3-methylbutane. A comparison highlights its unique characteristics:

Compound NameStructure DescriptionUnique Features
1-Chloro-2-bromomethyl-3-methylbutaneSimilar structure with bromine instead of chlorineIncreased reactivity due to bromine's larger size
1-Bromo-2-(chloromethyl)-3-methylbutaneContains both bromine and chlorineDual halogen functionality
1-Chloro-2-(iodomethyl)-3-methylbutaneContains iodine instead of chlorineIodine's larger atomic size may alter reactivity
1-Chloro-3-methylbutaneLacks the chloromethyl groupSimpler structure with fewer reactive sites

The presence of both chloro and chloromethyl groups in 1-chloro-2-(chloromethyl)-3-methylbutane distinguishes it from these similar compounds, enhancing its potential as a versatile intermediate in organic synthesis while also raising concerns regarding its biological activity and environmental impact.

XLogP3

3

Exact Mass

154.0316058 g/mol

Monoisotopic Mass

154.0316058 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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